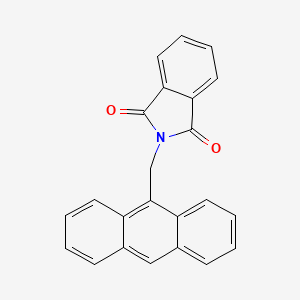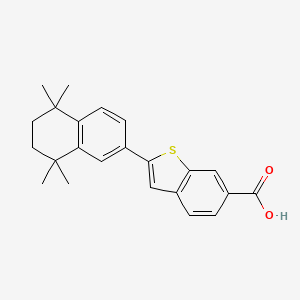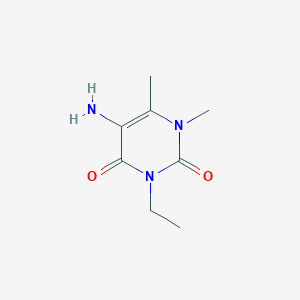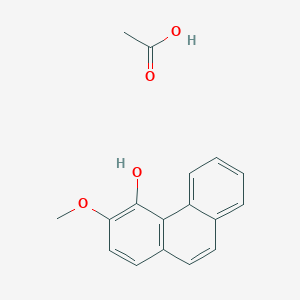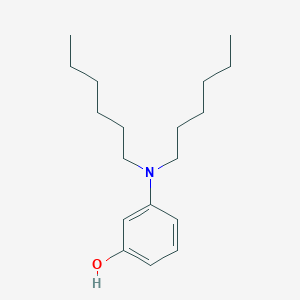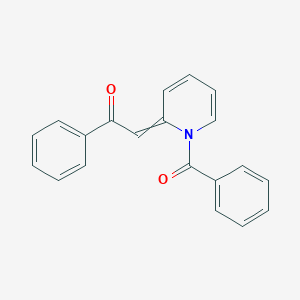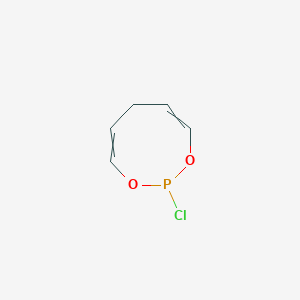
2-Chloro-2H,6H-1,3,2-dioxaphosphocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2H,6H-1,3,2-dioxaphosphocine is a phosphorus-containing organic compound It is a cyclic compound with a phosphorus atom bonded to two oxygen atoms and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-2H,6H-1,3,2-dioxaphosphocine typically involves the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. This reaction produces 2-chloro-1,3,2-dioxaphospholane, which is then subjected to an oxidizing reaction with dried ozone to yield 2-chloro-2-oxo-1,3,2-dioxaphospholane .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ozone as an oxidizing agent significantly improves the yield, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2H,6H-1,3,2-dioxaphosphocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-2-oxo-1,3,2-dioxaphospholane.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include 2-chloro-2-oxo-1,3,2-dioxaphospholane and various substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
2-Chloro-2H,6H-1,3,2-dioxaphosphocine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-2H,6H-1,3,2-dioxaphosphocine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with other atoms, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-2H,6H-1,3,2-dioxaphosphocine include:
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of both chlorine and phosphorus atoms in a cyclic structure provides distinct chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
106054-15-3 |
|---|---|
Molecular Formula |
C5H6ClO2P |
Molecular Weight |
164.52 g/mol |
IUPAC Name |
2-chloro-6H-1,3,2-dioxaphosphocine |
InChI |
InChI=1S/C5H6ClO2P/c6-9-7-4-2-1-3-5-8-9/h2-5H,1H2 |
InChI Key |
LCRMMJZZPZFWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COP(OC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
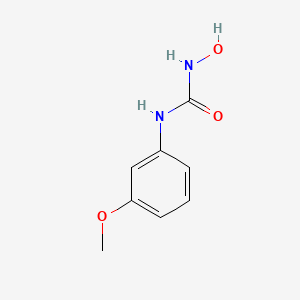
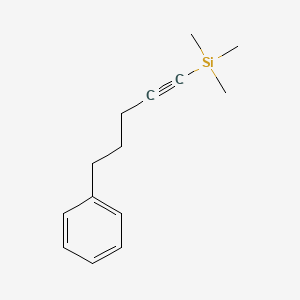
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)

propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
